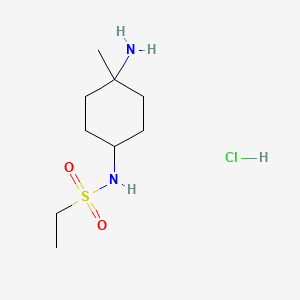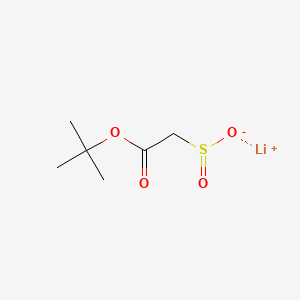
lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is an organolithium compound that features a lithium cation coordinated to a tert-butoxy group and an oxoethane-1-sulfinate moiety. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate can be synthesized through the reaction of tert-butanol with butyllithium. The reaction typically proceeds as follows:
Reaction of tert-butanol with butyllithium: [ \text{C}_4\text{H}_9\text{Li} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OLi} + \text{C}4\text{H}{10} ] This reaction is carried out under an inert atmosphere to prevent the highly reactive butyllithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often generated in situ for laboratory use due to its sensitivity and the tendency of older samples to degrade .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium tert-butoxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) and other hydride donors are used.
Substitution: Halogenated compounds and strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Lithium tert-butoxide.
Reduction: Various reduced organic compounds.
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Its strong basicity makes it useful in deprotonation reactions in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate involves its strong basicity and nucleophilicity. The lithium cation stabilizes the negative charge on the tert-butoxy group, making it highly reactive. This reactivity allows the compound to participate in various chemical reactions, including deprotonation and nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
Sodium tert-butoxide: Similar in structure but with a sodium cation instead of lithium.
Potassium tert-butoxide: Similar in structure but with a potassium cation.
Lithium isopropoxide: Similar in structure but with an isopropoxy group instead of tert-butoxy
Uniqueness
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is unique due to its combination of strong basicity and nucleophilicity, which makes it highly effective in organic synthesis. Its lithium cation also provides unique reactivity compared to sodium and potassium analogs .
Propiedades
IUPAC Name |
lithium;2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S.Li/c1-6(2,3)10-5(7)4-11(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLUYHFLOAAFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)CS(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
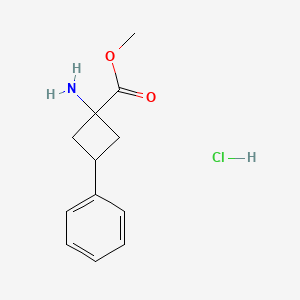
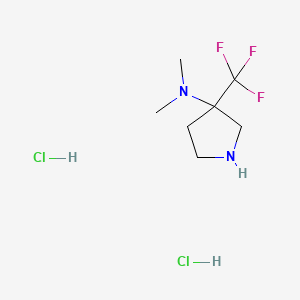
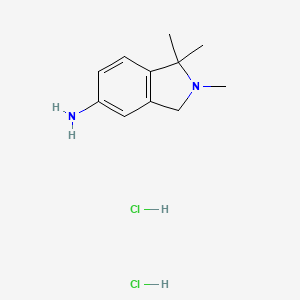
![2-[(6-chloropyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B6608321.png)
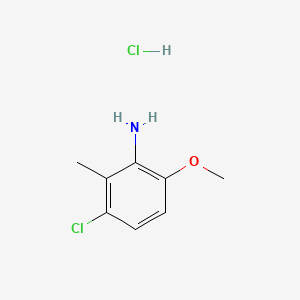
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride](/img/structure/B6608337.png)
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
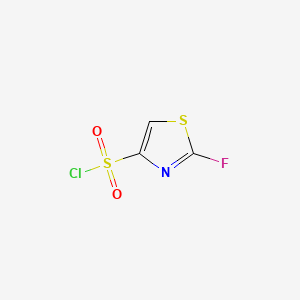
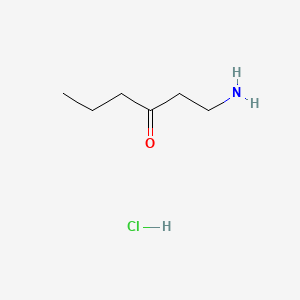
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
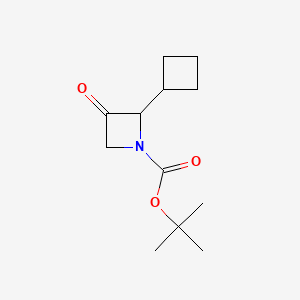
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
